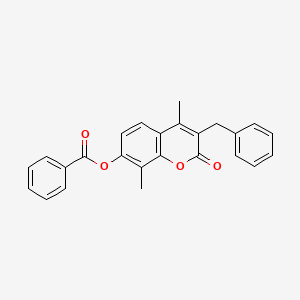![molecular formula C16H21N3O2 B5170329 N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a furan derivative that has been synthesized through several methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide's mechanism of action is not fully understood but is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have several biochemical and physiological effects. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to increase the levels of glutathione, a major antioxidant in cells, and reduce the levels of reactive oxygen species. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to modulate the activity of T cells, a type of immune cell involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its stability and solubility in water and organic solvents. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can also be easily synthesized through several methods, making it readily available for research. However, one limitation of using N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its potential toxicity, which may affect the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the effects of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the development of N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide analogs with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide can be synthesized through several methods, including the reaction of 2-bromo-N,N-diethyl-3-pyridinamine with furfurylamine or the reaction of 2-(diethylamino)ethyl chloride with furfurylamine. The product can be purified through column chromatography, and its structure can be confirmed through NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to exhibit anticancer activity through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide has been studied for its potential use in the treatment of multiple sclerosis, a chronic autoimmune disease.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-4-19(5-2)15-13(7-6-9-17-15)11-18-16(20)14-8-10-21-12(14)3/h6-10H,4-5,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMPXNUXTGNCHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(acetylamino)-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium perchlorate](/img/structure/B5170248.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5170257.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[3-(methylthio)propyl]benzamide](/img/structure/B5170264.png)
![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)
![1-[(4-nitrophenyl)acetyl]-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5170281.png)


![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)
![2-[(3-hydroxypropyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbonitrile](/img/structure/B5170297.png)
![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5170318.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)